molecular formula C15H14N2O2 B1416491 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid CAS No. 951626-83-8

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid

Cat. No.: B1416491
CAS No.: 951626-83-8
M. Wt: 254.28 g/mol
InChI Key: XHISAOSCQLEAFC-UHFFFAOYSA-N
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Description

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a complex amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(phenyl)amine under specific conditions. One common method is the Schiff base formation, where the amine reacts with an aldehyde or ketone to form an imine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .

Scientific Research Applications

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Ethyl 4-(((Methyl(phenyl)amino)methylene)amino)benzoate

Uniqueness

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

4-[(N-methylanilino)methylideneamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(8-10-13)15(18)19/h2-11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHISAOSCQLEAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654233
Record name 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-83-8
Record name 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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